molecular formula C7H12O2 B14440507 6-Hydroxy-4-methylhex-4-enal CAS No. 80007-29-0

6-Hydroxy-4-methylhex-4-enal

Cat. No.: B14440507
CAS No.: 80007-29-0
M. Wt: 128.17 g/mol
InChI Key: GWRMJCJLGILZOH-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylhex-4-enal is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methylhex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpentanal with formaldehyde, followed by selective reduction and oxidation steps to introduce the hydroxyl and aldehyde functionalities.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions. The reaction is carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures. The resulting product is then purified through distillation and recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methylhex-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 6-Hydroxy-4-methylhexanoic acid.

    Reduction: 6-Hydroxy-4-methylhexanol.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

6-Hydroxy-4-methylhex-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methylhex-4-enal involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions, influencing biological processes. It can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methylhex-2-enal: Similar structure but with the hydroxyl group at a different position.

    6-Hydroxy-4-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Methylhex-4-enal: Lacks the hydroxyl group.

Uniqueness

6-Hydroxy-4-methylhex-4-enal is unique due to the presence of both hydroxyl and aldehyde groups on the same molecule, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

80007-29-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

6-hydroxy-4-methylhex-4-enal

InChI

InChI=1S/C7H12O2/c1-7(4-6-9)3-2-5-8/h4-5,9H,2-3,6H2,1H3

InChI Key

GWRMJCJLGILZOH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC=O

Origin of Product

United States

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